molecular formula C11H10ClN3O2 B8373752 2-chloro-N-(6-methoxy-[1,5]naphthyridin-4-yl)-acetamide

2-chloro-N-(6-methoxy-[1,5]naphthyridin-4-yl)-acetamide

Cat. No. B8373752
M. Wt: 251.67 g/mol
InChI Key: JPLIUFLZFCVEPO-UHFFFAOYSA-N
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Patent
US08114867B2

Procedure details

To a solution of 6-methoxy-1,5-naphthyridin-4-amine (553 mg, 3.116 mmol) in THF (45 mL) was added t-BuOK (390 mg, 1.1 eq) at 0° C. The resulting brown suspension was stirred at rt for 1.5 h and then added dropwise to a solution of ethyl chloroacetate (0.337 mL, 1 eq) in THF (30 mL) at −5° C. The mixture was allowed to warm to rt and was further stirred for 3 h. Water was added and the solvent was removed under reduced pressure. The resulting precipitate was filtered and further dried at HV to afford the title intermediate as a beige solid (357 mg, 45% yield).
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.337 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[C:6]2[NH2:13].CC([O-])(C)C.[K+].[Cl:20][CH2:21][C:22](OCC)=[O:23].O>C1COCC1>[Cl:20][CH2:21][C:22]([NH:13][C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[N:4]=2)[N:9]=[CH:8][CH:7]=1)=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
553 mg
Type
reactant
Smiles
COC=1N=C2C(=CC=NC2=CC1)N
Name
Quantity
390 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.337 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown suspension was stirred at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
was further stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
further dried at HV

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClCC(=O)NC1=CC=NC2=CC=C(N=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 357 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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